6,7-Dichloro-2-propyl-4-quinolinol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2-propyl-4-quinolinol typically involves the chlorination of 2-propyl-4-quinolinol. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process likely involves large-scale chlorination reactions with stringent control over reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-2-propyl-4-quinolinol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted quinolinol compounds .
Scientific Research Applications
6,7-Dichloro-2-propyl-4-quinolinol is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6,7-Dichloro-2-propyl-4-quinolinol exerts its effects involves its interaction with molecular targets such as enzymes and proteins. It may act as an inhibitor or modulator of specific biochemical pathways, although detailed mechanisms are not fully elucidated .
Comparison with Similar Compounds
Similar Compounds
Chlorquinaldol: Another quinoline derivative with antimicrobial properties.
8-Hydroxyquinoline: Known for its wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
6,7-Dichloro-2-propyl-4-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
CAS No. |
1070880-08-8 |
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Molecular Formula |
C12H11Cl2NO |
Molecular Weight |
256.12 g/mol |
IUPAC Name |
6,7-dichloro-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H11Cl2NO/c1-2-3-7-4-12(16)8-5-9(13)10(14)6-11(8)15-7/h4-6H,2-3H2,1H3,(H,15,16) |
InChI Key |
IKDAAYICDNTSCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=CC(=C(C=C2N1)Cl)Cl |
Origin of Product |
United States |
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